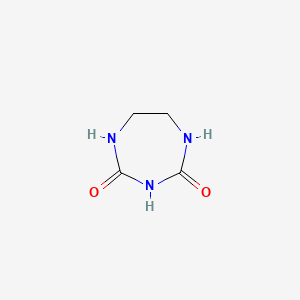

1,3,5-Triazepane-2,4-dione

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

61514-91-8 |

|---|---|

Molecular Formula |

C4H7N3O2 |

Molecular Weight |

129.12 g/mol |

IUPAC Name |

1,3,5-triazepane-2,4-dione |

InChI |

InChI=1S/C4H7N3O2/c8-3-5-1-2-6-4(9)7-3/h1-2H2,(H3,5,6,7,8,9) |

InChI Key |

CVLAODKSTMIFRC-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC(=O)NC(=O)N1 |

Origin of Product |

United States |

Synthetic Methodologies for 1,3,5 Triazepane 2,4 Dione and Its Functionalized Derivatives

Direct Cyclization and Condensation Pathways

Direct cyclization and condensation reactions represent the most straightforward approaches to the 1,3,5-triazepane-2,4-dione core. These methods typically involve the formation of the seven-membered ring from acyclic precursors in one or two steps.

A primary method for the synthesis of the parent this compound involves the direct condensation of an ethane-1,2-diamine derivative with urea (B33335). nih.gov This reaction is typically performed in dimethylformamide-dimethyl acetal (B89532) (DMF-DMA) under reflux conditions for an extended period. nih.gov The process yields the desired saturated seven-membered heterocyclic dione (B5365651). nih.gov This approach allows for the introduction of substituents on the nitrogen atoms of the diamine precursor, leading to corresponding N-substituted this compound derivatives. nih.gov

| Reactant 1 | Reactant 2 | Conditions | Product | Ref |

| Ethane-1,2-diamine derivatives | Urea | DMF-DMA, Reflux | This compound derivatives | nih.gov |

| 3-((2-aminoethyl) amino)-6-methyl-1,2,4-triazin-5(4H)-one | Phosgene | Ethanol (B145695), Reflux | 3-methyl-1,7,8,9-tetrahydro- acs.orgmdpi.comrsc.orgtriazino[3,2-b] acs.orgnih.govresearchgate.nettriazepine-2,6-dione | nih.gov |

Further functionalization of the resulting triazepane ring is also possible. For instance, the synthesized this compound can be reacted with sodium nitrite (B80452) and hydrochloric acid at low temperatures (-5 °C) to produce 3-nitroso-1,3,5-triazepane-2,4-dione. nih.gov

Isothiocyanates serve as versatile intermediates for the synthesis of sulfur-containing analogues of the triazepane dione scaffold, namely 1,3,5-triazepane-2,4-dithione. One documented method involves reacting ethylenebisisothiocyanate with an ammonia (B1221849) solution (ammonium hydroxide) to yield an intermediate, 1-(2-isothiocyanatoethyl) thiourea. nih.gov This intermediate is then cyclized in ethanol to produce the final 1,3,5-triazepane-2,4-dithione product. nih.gov

Another approach utilizes the reaction of oxalyl diisothiocyanate with aniline (B41778) derivatives. nih.gov The oxalyl diisothiocyanate is generated in situ by mixing two equivalents of ammonium (B1175870) thiocyanate (B1210189) (NH₄SCN) with one equivalent of oxalyl chloride at low temperatures (0–5 °C). nih.gov Subsequent reaction with aniline derivatives forms intermediates that undergo intramolecular cyclization to yield substituted 1,3,5-triazepane derivatives. nih.gov

| Precursor | Reagents | Key Intermediate | Product | Ref |

| Ethylenebisisothiocyanate | 1. NH₄OH 2. Ethanol | 1-(2-isothiocyanatoethyl) thiourea | 1,3,5-Triazepane-2,4-dithione | nih.gov |

| Oxalyl chloride | 1. NH₄SCN 2. Aniline derivatives | Oxalyl diisothiocyanate | Substituted 1,3,5-triazepane derivatives | nih.gov |

Multicomponent and Cascade Reaction Approaches

More advanced synthetic strategies, including multicomponent reactions (MCRs) and photochemical rearrangements, provide access to highly functionalized triazepane derivatives, often with increased efficiency and molecular complexity.

Photochemistry offers a unique pathway to the 1,3,5-triazepine core through the ring expansion of substituted uracil (B121893) precursors. The photolysis of 5-substituted 6-azidouracil derivatives in the presence of nucleophiles like amines can induce a ring expansion, resulting in the formation of 1,3,5-triazepine derivatives. rsc.org

Specifically, the photochemical irradiation of 4-azidouracil nucleosides in aqueous solutions leads to an efficient elimination of nitrogen and subsequent ring expansion to yield 1,3,5-triazepin-2,4-dione nucleosides. acs.org This transformation is proposed to proceed through a carbodiimide (B86325) intermediate. acs.org Interestingly, the reaction outcome is highly dependent on the conditions. When the photolysis is conducted under anhydrous conditions with a nucleophile, a ring contraction occurs instead, affording 2-oxoimidazolone nucleosides. acs.org

| Uracil Precursor | Conditions | Nucleophile | Product | Ref |

| 5-Alkyl-6-azidouracils | UV Irradiation | Amines | 1,3,5-Triazepine derivatives | rsc.org |

| 4-Azidouracil nucleosides | UV Irradiation | Water | 1,3,5-Triazepin-2,4-dione nucleosides | acs.org |

| 4-Azidouracil nucleosides | UV Irradiation (anhydrous) | Other nucleophiles | 2-Oxoimidazolone nucleosides (via ring contraction) | acs.org |

Ultrasound irradiation has been effectively employed to promote a one-pot, four-component reaction for the synthesis of 3-aryl-2,4-dithioxo-1,3,5-triazepane-6,7-diones. nih.gov This MCR involves the reaction of oxalyl chloride, various substituted anilines, and two molecules of ammonium thiocyanate in acetone. nih.gov The use of ultrasound provides significant advantages over conventional heating, including substantially shorter reaction times (15-35 minutes) and high product yields. This method aligns with the principles of green chemistry by improving efficiency and reducing energy consumption. nih.gov

| Component 1 | Component 2 | Component 3 | Conditions | Product | Ref |

| Oxalyl chloride | Substituted anilines | Ammonium thiocyanate (2 eq.) | Acetone, Ultrasound irradiation | 3-Aryl-2,4-dithioxo-1,3,5-triazepane-6,7-diones | nih.gov |

Radical-mediated tandem cyclizations are powerful synthetic tools for the construction of complex cyclic and polycyclic molecules from simple acyclic precursors. researchgate.net These reactions proceed through radical intermediates, and the cascade of bond-forming events allows for the rapid build-up of molecular complexity under mild conditions. researchgate.net Such strategies have been widely applied to the synthesis of various nitrogen- and oxygen-containing heterocycles. nih.gov The general process involves the generation of a radical, which then undergoes one or more intramolecular cyclization steps before the sequence is terminated. researchgate.net

For example, a cobalt-catalyzed process has been developed for the synthesis of N,O-containing heterocycles that involves the generation of benzyl (B1604629) radicals, which then undergo C-N coupling. acs.orgresearchgate.net While the direct application of radical-mediated tandem cyclization for the specific synthesis of the this compound ring system is not prominently featured in the surveyed literature, the principles of this methodology suggest its potential as a future avenue for accessing this and related heterocyclic scaffolds. The versatility of radical reactions in forming C-C and C-heteroatom bonds makes it a plausible strategy for constructing seven-membered rings. nih.gov

Catalytic Enantioselective Intramolecular Hydroamination Utilizing Cyclic Urea Ligands

The construction of enantioenriched nitrogen-containing heterocycles is a significant goal in organic synthesis, often addressed through asymmetric catalysis. nih.gov One powerful method is the enantioselective intramolecular hydroamination of alkenes. This reaction forms a new carbon-nitrogen bond and a stereocenter in a single step, providing an atom-economical route to chiral cyclic amines.

Recent advancements have demonstrated the use of manganese(II) catalysts paired with chiral aprotic cyclic urea ligands for the effective synthesis of chiral pyrrolidine (B122466) and piperidine (B6355638) moieties. nih.gov The rigidity of the cyclic urea ligand is crucial, as it hinders the inversion of the urea's nitrogen atom, enabling effective discrimination between the enantiomers of the substrate. nih.gov In this catalytic system, the chiral ligand coordinates to the metal center, influencing the facial selectivity of the alkene insertion into the metal-amide bond.

While extensively developed for five- and six-membered rings, the principles of this methodology can be extended to the synthesis of seven-membered rings like the this compound core. nih.govnih.gov This would involve a carefully designed acyclic precursor containing an appropriately positioned alkene and an amine functionality. The intramolecular hydroamination would then facilitate the cyclization to form the desired seven-membered ring. The choice of the chiral ligand and the nitrogen-protecting group on the substrate are critical factors that determine the reaction's yield and enantioselectivity. nih.gov

Table 1: Illustrative Catalytic System for Enantioselective Intramolecular Hydroamination

| Component | Example | Role in Reaction |

| Metal Catalyst | MnBr₂ | Activates the amine and coordinates the alkene |

| Chiral Ligand | Aprotic Chiral Cyclic Urea | Induces enantioselectivity |

| Substrate | Alkene-bearing Amine Precursor | Undergoes cyclization to form the N-heterocycle |

| Solvent | Toluene | Reaction medium |

Ugi Multicomponent Reaction (MCR) Strategies for Seven-Membered Rings

Multicomponent reactions (MCRs), which combine three or more starting materials in a single synthetic operation, are highly valued for their efficiency and ability to rapidly generate molecular complexity. nih.gov The Ugi four-component reaction (Ugi-4CR) is arguably the most prominent MCR, classically involving an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide. nih.govmdpi.com This reaction produces an α-acetamido carboxamide derivative, a scaffold that has been widely used in the synthesis of diverse heterocyclic molecules, including potential drug candidates and natural product analogs. nih.gov

The versatility of the Ugi reaction allows for the synthesis of complex cyclic and polycyclic scaffolds. rug.nlfrontiersin.org Strategies have been developed where the initial Ugi product undergoes a subsequent intramolecular reaction to form a ring. This "Ugi/post-condensation" strategy is a powerful approach for constructing heterocycles that are not directly accessible from the primary reaction. For the synthesis of a seven-membered ring like this compound, a bifunctional starting material could be employed. For instance, a diamine or an amino acid derivative could be used as one of the components, leading to an Ugi adduct containing a reactive handle that facilitates a subsequent intramolecular cyclization to form the triazepane ring. Tandem sequences, such as combining the Ugi reaction with an intramolecular Diels-Alder reaction, have also been successfully employed to create complex fused ring systems. beilstein-journals.org

Table 2: Components for a Hypothetical Ugi-based Synthesis of a Triazepane Precursor

| Component | Function | Example Reactant |

| Amine | Provides one nitrogen atom | Ethylenediamine derivative |

| Carbonyl | Provides the carbon backbone | Formaldehyde |

| Carboxylic Acid | Provides the acyl group | A functionalized carboxylic acid |

| Isocyanide | Provides a carbon and nitrogen atom | tert-Butyl isocyanide |

Derivatization and Functionalization Strategies of the Triazepane Core

Once the this compound core is synthesized, its chemical properties can be modified through various derivatization and functionalization reactions. These modifications are typically aimed at altering the molecule's steric or electronic properties.

Alkylation and Acylation Reactions

The nitrogen atoms of the this compound ring, particularly the secondary amines, are nucleophilic and can readily undergo alkylation and acylation reactions. researchgate.netnih.gov These are fundamental functionalization strategies for nitrogen-containing heterocycles.

Alkylation involves the introduction of an alkyl group onto a nitrogen atom, typically by reaction with an alkyl halide (e.g., methyl iodide, benzyl bromide) in the presence of a base. The base deprotonates the N-H group, increasing its nucleophilicity to attack the electrophilic carbon of the alkyl halide. This method allows for the systematic introduction of various alkyl chains to modulate the compound's lipophilicity and steric profile. researchgate.net

Acylation introduces an acyl group (R-C=O) onto a nitrogen atom. This is commonly achieved using acyl chlorides or anhydrides. rsc.org Acylation converts the amine into an amide, which can significantly alter the electronic properties of the nitrogen atom by delocalizing its lone pair of electrons into the adjacent carbonyl group. This can impact the reactivity and biological activity of the resulting molecule.

Table 3: Examples of Alkylation and Acylation Reagents for the Triazepane Core

| Reaction Type | Reagent Example | Functional Group Introduced |

| Alkylation | Methyl Iodide (CH₃I) | Methyl (-CH₃) |

| Alkylation | Benzyl Bromide (BnBr) | Benzyl (-CH₂Ph) |

| Acylation | Acetyl Chloride (CH₃COCl) | Acetyl (-COCH₃) |

| Acylation | Benzoyl Chloride (PhCOCl) | Benzoyl (-COPh) |

Introduction of Heteroaromatic and Substituted Amine Moieties

To achieve a higher degree of structural diversity, heteroaromatic and substituted amine moieties can be introduced onto the triazepane scaffold. These functional groups are prevalent in biologically active compounds and can participate in various non-covalent interactions.

The introduction of these groups can be accomplished through nucleophilic substitution reactions, similar to alkylation. For example, a halogenated heterocycle (e.g., 2-chloropyridine) can react with the N-H groups of the triazepane ring, typically under basic conditions, to form a new C-N bond. mdpi.com This approach allows for the direct attachment of diverse heteroaromatic systems, such as pyridine (B92270), pyrimidine, or thiazole (B1198619) rings. mdpi.com Similarly, substituted amines can be introduced via reductive amination or by coupling with appropriate precursors. These strategies significantly expand the chemical space accessible from the basic this compound structure.

Spectroscopic and Diffraction Based Characterization of 1,3,5 Triazepane 2,4 Diones

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, Multinuclear)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of 1,3,5-triazepane-2,4-dione derivatives, providing unambiguous evidence of their molecular structure. While detailed spectral data for the unsubstituted parent compound is not extensively reported in publicly available literature, analysis of its derivatives offers significant insight into the expected spectral features.

For instance, in the ¹H NMR spectra of fused tetracyclic derivatives of pyrrolo[3,4-f] mdpi.comnih.govijpbs.comtriazepine-2(1H),4(3H,5H)-dione, aromatic protons appear as distinct doublets and pairs of doublets in the downfield region. researchgate.net For one such derivative, signals at δ = 7.68 (J = 6.65, 6.65 Hz), δ = 7.78 (J = 7.7, 7.7 Hz), δ = 7.84 (J = 7.5 Hz), and δ = 8.35 (J = 8.7 Hz) have been assigned to aromatic hydrogens. researchgate.net Another derivative containing a pyridine (B92270) ring exhibits a pair of doublets at δ = 7.62 (J = 5.7 Hz) and two doublet quartets at δ = 8.90 (J = 5.2 Hz) and δ = 8.75 (J = 7.2 Hz), indicative of meta coupling. researchgate.net Protons of the triazepine ring, specifically the NH groups, are typically observed as broad singlets that are exchangeable with D₂O. researchgate.net

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. In a substituted pyrrolo[3,4-f] mdpi.comnih.govijpbs.comtriazepine-2-(1H), 4-(3H,5H)-dione derivative, the methylene (B1212753) (-CH₂) carbons of the heterocyclic ring were assigned to signals at δ = 17.4 and 18.6 ppm. researchgate.net The carbonyl carbons (C=O) of the dione (B5365651) structure are characteristically found further downfield, with reported signals at δ = 162.3 and 162.5 ppm for this derivative. researchgate.net Aromatic and other quaternary carbons are observed between 129 and 146 ppm. researchgate.net The characterization of this compound derivatives often involves both ¹H and ¹³C NMR spectroscopy to confirm their synthesis. mdpi.com

Table 1: Representative ¹H and ¹³C NMR Data for a Substituted Pyrrolo[3,4-f] mdpi.comnih.govijpbs.comtriazepine-2-(1H), 4-(3H,5H)-dione Derivative researchgate.net

| Assignment | ¹H Chemical Shift (δ ppm) | ¹³C Chemical Shift (δ ppm) |

| -CH₂ (heterocyclic) | 2.30-2.33 (m) | 17.4 |

| -CH₂ (heterocyclic) | 3.45 (tt, J = 7.3, 1.0 Hz) | 18.6 |

| Aromatic/Heterocyclic CH | 7.62-8.90 | 129.3-132.4 |

| Quaternary C | - | 134.4-145.7 |

| C=O | - | 162.3, 162.5 |

Note: Data is for a specific derivative and not the parent this compound. Chemical shifts and coupling constants will vary with substitution.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is instrumental in identifying the key functional groups present in this compound and its analogs. The most prominent absorption bands are associated with the carbonyl (C=O) and amine/amide (N-H) groups.

For a series of pyrrolo[3,4-f] mdpi.comnih.govijpbs.comtriazepine-2(1H),4(3H,5H)-dione derivatives, the IR spectra consistently show strong absorption bands for the carbonyl groups in the region of 1682-1687 cm⁻¹. researchgate.net The N-H stretching vibrations are typically observed as broad bands around 3338-3454 cm⁻¹. researchgate.net Additional characteristic peaks include those for C=NH (around 3340-3360 cm⁻¹) and C=C bonds (approximately 1640-1645 cm⁻¹). researchgate.net In a specific derivative, 7-hydroxy-6,8-diimino-2H,5H-pyrrolo[3,4-f] mdpi.comnih.govijpbs.comtriazepine-2-(1H), 4-(3H,5H)-dione, the presence of a hydroxyl group was confirmed by an absorption band at 3470 cm⁻¹. researchgate.net For a dichlorinated derivative, the IR spectrum revealed a nitrile absorption at 2230 cm⁻¹ and a C-Cl absorption at 698 cm⁻¹. researchgate.net

Table 2: Characteristic IR Absorption Bands for Pyrrolo[3,4-f] mdpi.comnih.govijpbs.comtriazepine-2(1H),4(3H,5H)-dione Derivatives researchgate.net

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H | Stretching | 3338 - 3454 |

| C=O | Stretching | 1682 - 1687 |

| C=NH | Stretching | 3340 - 3360 |

| C=C | Stretching | 1640 - 1645 |

| O-H | Stretching | ~3470 |

| C≡N | Stretching | ~2230 |

| C-Cl | Stretching | ~698 |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and fragmentation pattern of this compound derivatives, which aids in confirming their elemental composition and structural integrity. The molecular ion peak (M⁺) is a key piece of information derived from the mass spectrum.

For example, the mass spectrum of a 7-hydroxy-6,8-diimino-2H,5H-pyrrolo[3,4-f] mdpi.comnih.govijpbs.comtriazepine-2-(1H), 4-(3H,5H)-dione derivative showed a parent peak at m/z = 210, consistent with its calculated molecular weight. researchgate.net Similarly, another derivative in the same series displayed a molecular ion peak at m/z = 208 with a relative intensity of 85%. researchgate.net A more complex tetracyclic derivative was found to have a molecular ion peak at m/z = 296 (48% relative intensity). researchgate.net In the case of a dichlorinated triazepine derivative, the molecular ion was observed at m/z = 214. researchgate.net The synthesis of this compound derivatives is often confirmed using mass spectroscopy in conjunction with NMR data. mdpi.com

Table 3: Molecular Ion Peaks from Mass Spectrometry for Selected 1,3,5-Triazepine-2,4-dione Derivatives researchgate.net

| Derivative | Molecular Formula | Calculated MW | Observed m/z (M⁺) |

| 7-Hydroxy-6,8-diimino-2H,5H-pyrrolo[3,4-f] mdpi.comnih.govijpbs.comtriazepine-2-(1H), 4-(3H,5H)-dione | C₇H₅N₅O₃ | 207.15 | 210 |

| 7-(2-Hydroxyethyl)-6,8-diimino-2H,5H-pyrrolo[3,4-f] mdpi.comnih.govijpbs.comtriazepine-2-(1H), 4-(3H,5H)-dione | C₈H₈N₆O₂ | 208.18 | 208 |

| Tetracyclic pyrrolo[3,4-f] mdpi.comnih.govijpbs.comtriazepine-2(1H),4(3H,5H)-dione derivative | C₁₃H₈N₆O₃ | 296.25 | 296 |

| 3-hydro-2,4-dichloro-6,7-dicyano-1,3,5-triazepine | C₆HN₅Cl₂ | 213.99 | 214 |

X-ray Crystallography and Structural Analysis

The single-crystal structure of benzodiazepin-2,4-dione reveals a non-planar molecule composed of a phenyl ring fused to a seven-membered heterocycle. scispace.com The benzodiazepin-2,4-dione crystallizes in a monoclinic P2₁/m system. scispace.com The seven-membered N-heterocycle is not planar, as indicated by dihedral angles such as N(4)–C(5)–C(6)–C(5a) (–67.3°) and C(5)–N(4)–C(3)–C(3a) (44.3°). scispace.com In this structure, the nitrogen atoms are nearly coplanar with the phenyl ring, while two of the carbons in the seven-membered ring are situated above the plane of the phenyl ring. scispace.com The bond lengths within the amide functionalities are also noteworthy, with the N(4)–C(3) bond (1.417(6) Å) being longer than the N(4)–C(5) bond (1.339(7) Å), which is consistent with the delocalization of the carbonyl double bond. scispace.com The molecules in the crystal lattice are stabilized by hydrogen bonds, forming a ribbon-like structure. scispace.com It is plausible that this compound would also adopt a non-planar conformation to minimize steric strain, with the potential for extensive intermolecular hydrogen bonding via its N-H and C=O groups.

Complementary Analytical Techniques for Compound Verification (e.g., Elemental Analysis)

Elemental analysis is a fundamental technique used to confirm the empirical formula of newly synthesized compounds, including derivatives of this compound. This method provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in the sample, which is then compared to the calculated values for the proposed structure.

For a series of synthesized pyrrolo[3,4-f] mdpi.comnih.govijpbs.comtriazepine-2(1H),4(3H,5H)-dione derivatives, the experimentally determined elemental compositions were in close agreement with the calculated values, providing strong evidence for their successful synthesis. researchgate.net For example, a derivative with the molecular formula C₁₃H₈N₆O₃ had calculated values of C 52.71%, H 2.72%, and N 28.37%, while the found values were C 52.64%, H 2.69%, and N 28.29%. researchgate.net Similarly, for a derivative with the formula C₇H₈N₆O₂, the calculated percentages were C 40.39%, H 3.87%, and N 40.37%, and the found percentages were C 40.32%, H 3.79%, and N 40.33%. researchgate.net Such close correlation between calculated and found values is a critical checkpoint in the characterization of novel compounds.

Table 4: Elemental Analysis Data for Selected Pyrrolo[3,4-f] mdpi.comnih.govijpbs.comtriazepine-2(1H),4(3H,5H)-dione Derivatives researchgate.net

| Molecular Formula | Element | Calculated (%) | Found (%) |

| C₁₃H₈N₆O₃ | C | 52.71 | 52.64 |

| H | 2.72 | 2.69 | |

| N | 28.37 | 28.29 | |

| C₇H₈N₆O₂ | C | 40.39 | 40.32 |

| H | 3.87 | 3.79 | |

| N | 40.37 | 40.33 | |

| C₉H₇N₇O₂S | C | 38.99 | 38.94 |

| H | 2.54 | 2.48 | |

| N | 35.36 | 35.27 |

Advanced Morphological and Structural Analysis for Related Systems (e.g., FE-SEM, TEM, PXRD)

Advanced analytical techniques such as Field Emission Scanning Electron Microscopy (FE-SEM), Transmission Electron Microscopy (TEM), and Powder X-ray Diffraction (PXRD) are employed to investigate the morphology, particle size, and crystalline nature of materials. While specific studies applying these techniques to this compound are not widely reported, their application to related heterocyclic and organic compounds illustrates their utility.

FE-SEM provides high-resolution images of the surface morphology of a sample. ijpbs.com It can be used to visualize the shape and size of crystalline particles, as well as any surface features. ijpbs.com TEM, on the other hand, provides information about the internal structure of a material, as the electron beam passes through a thin sample. researchgate.net This can reveal details about the crystal lattice and any defects that may be present. researchgate.net

PXRD is a powerful technique for identifying crystalline phases and determining crystal structures. The diffraction pattern is unique to a particular crystalline material and can be used as a fingerprint for identification. For example, the PXRD pattern of 2,4,6-triamino-1,3,5-triazine (melamine) has been used to confirm its crystal structure and calculate its lattice parameters. researchgate.net The prominent peaks in the diffraction pattern can be indexed to specific crystal planes, providing detailed information about the unit cell. researchgate.net These techniques would be invaluable for characterizing the solid-state properties of this compound, should it be prepared in a crystalline form.

Computational and Theoretical Studies on 1,3,5 Triazepane 2,4 Dione Systems

Quantum Chemical Investigations (e.g., DFT, Ab initio)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecular systems. Methods like Density Functional Theory (DFT) and ab initio calculations are widely used to study nitrogen-containing heterocycles. nih.gov DFT, in particular, offers a favorable balance between computational cost and accuracy, making it a popular choice for investigating the electronic structure and energetics of medium-sized organic molecules. researchgate.net Functionals such as B3LYP are commonly employed for these types of investigations. nih.govresearchgate.net

A crucial first step in any computational study is geometry optimization, which aims to find the lowest-energy three-dimensional arrangement of atoms in a molecule. arxiv.org For the 1,3,5-triazepane-2,4-dione ring system, this involves determining the precise bond lengths, bond angles, and dihedral angles that define its most stable conformation. DFT methods, such as B3LYP with a suitable basis set like 6-311G**(d,p), are routinely used to perform these optimizations. nih.gov

Once the geometry is optimized, electronic structure analysis can be performed to understand the molecule's reactivity. This includes analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. researchgate.net Another useful tool is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution and helps identify sites susceptible to electrophilic or nucleophilic attack. nih.gov

Table 1: Hypothetical Optimized Geometric Parameters for this compound (DFT/B3LYP) This table presents illustrative data based on typical values for similar chemical structures, as specific computational results for this compound are not available in the provided search results.

| Parameter | Bond | Value | Parameter | Angle | Value |

|---|---|---|---|---|---|

| Bond Length | C2=O | 1.22 Å | Bond Angle | N1-C2-N3 | 118° |

| Bond Length | C4=O | 1.22 Å | Bond Angle | N3-C4-N5 | 117° |

| Bond Length | N1-C2 | 1.38 Å | Bond Angle | C2-N3-C4 | 125° |

| Bond Length | C2-N3 | 1.39 Å | Bond Angle | C4-N5-C6 | 115° |

| Bond Length | N3-C4 | 1.39 Å | Bond Angle | N5-C6-C7 | 112° |

| Bond Length | C4-N5 | 1.38 Å | Bond Angle | C6-C7-N1 | 112° |

| Bond Length | N5-C6 | 1.46 Å | Bond Angle | C7-N1-C2 | 124° |

| Bond Length | C6-C7 | 1.53 Å |

Computational methods are essential for determining the thermodynamic stability of molecules. The B3LYP functional is widely used for calculating energies, though higher-accuracy composite methods like Gaussian-3 using MP2 theory (G3MP2) can be employed for more reliable energy predictions, especially for reaction mechanisms. arxiv.orgmdpi.com Stability is assessed by calculating properties such as the total electronic energy, enthalpy of formation, and Gibbs free energy. researchgate.net Vibrational frequency calculations are also performed on the optimized structure. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum on the potential energy surface. arxiv.org These calculations allow for the comparison of the relative stabilities of different isomers or conformers of the this compound ring.

Many chemical processes occur in solution, and the solvent can significantly influence molecular properties and reactivity. mdpi.com Computational models can account for these effects. Implicit solvent models, such as the Conductor-like Polarizable Continuum Model (CPCM), are an efficient way to simulate the presence of a solvent. researchgate.net In this approach, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed in a cavity within this medium. The CPCM method can be used to calculate solvation free energies and to re-optimize molecular geometries in the presence of a solvent, providing a more realistic picture of the molecule's behavior under experimental conditions. researchgate.net

Conformational Analysis and Tautomerism

The seven-membered ring of this compound is flexible and can adopt several different conformations, such as chair, boat, and twist-boat forms. Computational analysis can be used to identify the possible conformers and determine their relative energies, thus predicting the most stable and populated shapes of the molecule.

Furthermore, the this compound structure can potentially exhibit tautomerism. Tautomers are constitutional isomers that readily interconvert, typically through the migration of a proton. For this molecule, amide-imidic acid tautomerism is possible, where a proton from a nitrogen atom moves to an adjacent carbonyl oxygen, forming a hydroxyl group and a carbon-nitrogen double bond. Quantum chemical calculations are invaluable for assessing the relative stabilities of different tautomers. nih.govrsc.org By comparing the Gibbs free energies of the dione (B5365651) tautomer and its possible imidic acid (enol) forms, researchers can predict which tautomer is predominant under given conditions. researchgate.netresearchgate.netresearchgate.net

Table 2: Hypothetical Relative Energies of this compound Tautomers This table presents illustrative data. The relative stability of tautomers can be significantly influenced by substituents and the solvent environment.

| Tautomer | Structure | Relative Gibbs Free Energy (kcal/mol) |

|---|---|---|

| Dione Form | This compound | 0.00 (Reference) |

| Enol Form 1 | 2-Hydroxy-1,5,6,7-tetrahydro-1,3,5-triazepin-4-one | +8.5 |

| Enol Form 2 | 4-Hydroxy-1,5,6,7-tetrahydro-1,3,5-triazepin-2-one | +9.2 |

Reaction Mechanism Elucidation and Pathway Characterization

Theoretical chemistry plays a vital role in elucidating the mechanisms of chemical reactions. For this compound, this includes studying its synthesis and potential chemical transformations. imist.ma For instance, the solid-phase synthesis from resin-bound amino acids involves steps like amide reduction and treatment with isocyanatoformate. nih.gov Computational methods can model these reaction pathways by locating the transition state structures that connect reactants to products.

By calculating the energies of reactants, transition states, and products, an energy profile for the reaction can be constructed. The height of the energy barrier (activation energy) determines the reaction rate. This type of analysis provides detailed mechanistic insights that can be difficult to obtain experimentally and can guide the optimization of synthetic routes. mdpi.com

Computational Prediction of Molecular Interactions

Understanding how a molecule interacts with other chemical species is key to predicting its function, particularly in a biological context. Computational techniques like molecular docking and molecular dynamics (MD) simulations are used to predict and analyze these interactions. researchgate.netpensoft.net Molecular docking can predict the preferred binding orientation of this compound or its derivatives within the active site of a protein, providing a binding affinity score. nih.gov This is particularly relevant in drug discovery, where similar heterocyclic structures have been investigated as receptor antagonists or agonists. nih.gov

Following docking, MD simulations can be performed to study the dynamic behavior of the molecule-protein complex over time. These simulations provide insights into the stability of the binding pose and the specific intermolecular interactions (e.g., hydrogen bonds, van der Waals forces) that are crucial for binding. researchgate.net

Chemical Reactivity and Transformation Pathways of 1,3,5 Triazepane 2,4 Dione and Its Analogues

Oxidation and Reduction Reactions

The 1,3,5-triazepane-2,4-dione scaffold can undergo both oxidation and reduction reactions, leading to a range of derivatives. Oxidation reactions can result in the formation of more highly oxidized products or even ring contraction. For instance, the photo-oxidation of a guanosine (B1672433) derivative has been observed to yield 1,3,5-triazepane-2,4,6,7-tetraone as a degradation product, indicating the susceptibility of the triazepane ring to oxidative cleavage and rearrangement. In another example, the oxidation of certain triazepine ring derivatives can lead to ring contraction, forming benzimidazole (B57391) derivatives.

Reduction reactions of triazepine analogues have also been explored. For example, 2,4,5,6-tetrahydro-3H-1,2,4-triazepine-3-thiones and -ones, which are structurally similar to this compound, can be stereoselectively reduced to the corresponding 1,2,4-triazepane-3-thiones and -ones using reagents such as sodium cyanoborohydride. This suggests that the carbonyl groups of this compound could potentially be reduced to methylene (B1212753) groups or hydroxyl groups under appropriate conditions. Another documented reduction involves the conversion of a nitroanilino quinazoline (B50416) derivative to its amino derivative using zinc dust and acetic acid, highlighting a common reduction pathway for nitro-substituted analogues.

Table 1: Examples of Oxidation and Reduction Reactions of this compound Analogues

| Starting Material | Reagent(s) | Product(s) | Reaction Type |

|---|---|---|---|

| Guanosine derivative | Photo-oxidation | 1,3,5-Triazepane-2,4,6,7-tetraone | Oxidation |

| 2-(Imidazolidin-2-ylideneamino) aniline (B41778) derivatives | 2,3-Dichloro-5,6-dicyano-1,2-benzoquinone (DDQ) | 1-(4,5-Dihydro-1H-imidazol-2-yl)-2-aryl-benzimidazoles | Oxidation with ring contraction |

| 2,4,5,6-Tetrahydro-3H-1,2,4-triazepine-3-thiones/ones | Sodium cyanoborohydride | 1,2,4-Triazepane-3-thiones/ones | Reduction |

| 4-(2′-Nitroanilino) quinazolines | Zinc dust, Acetic acid | 2′-Amino derivatives | Reduction |

Nucleophilic and Electrophilic Substitution Reactions

The nitrogen and carbon atoms within the this compound ring system can participate in both nucleophilic and electrophilic substitution reactions. The presence of amine-like nitrogen atoms and carbonyl groups provides sites for various chemical modifications.

An example of an electrophilic substitution is the nitrosation of this compound. The reaction with sodium nitrite (B80452) and hydrochloric acid at low temperatures yields 3-nitroso-1,3,5-triazepane-2,4-dione. This reaction demonstrates the ability of the nitrogen atom at the 3-position to act as a nucleophile, attacking the electrophilic nitrosonium ion.

The synthesis of various 1,3,5-triazepine derivatives often involves nucleophilic substitution reactions where amines or other nucleophiles attack electrophilic carbon centers. For example, the condensation of ethane-1,2-diamine derivatives with urea (B33335) is a key step in the formation of the this compound ring, involving nucleophilic attack of the amine on the carbonyl carbon of urea.

Table 2: Examples of Nucleophilic and Electrophilic Substitution Reactions

| Starting Material | Reagent(s) | Product(s) | Reaction Type |

|---|---|---|---|

| This compound | Sodium nitrite, HCl | 3-Nitroso-1,3,5-triazepane-2,4-dione | Electrophilic Nitrosation |

| Ethane-1,2-diamine derivatives | Urea | This compound derivatives | Nucleophilic Acyl Substitution |

Ring Interconversions and Rearrangements (e.g., Ring Expansion, Contraction)

The seven-membered ring of this compound and its analogues can undergo various rearrangements, leading to either larger or smaller ring systems. These transformations are often triggered by specific reagents or reaction conditions.

Ring contraction is a notable transformation for some triazepine derivatives. For instance, the oxidation of 2,3,5,6-tetrahydro-5H-benzo[f]imidazo[2,1-b]triazepin-5-one with 2,3-dichloro-5,6-dicyano-1,2-benzoquinone (DDQ) results in a ring contraction to form 1-(4,5-dihydro-1H-imidazol-2-yl)-2-aryl-benzimidazoles. While this is a fused-ring system, it illustrates a potential instability of the triazepine ring that can lead to more stable five-membered ring systems.

Conversely, ring expansion reactions can be used to synthesize triazepine structures from smaller rings. Although a direct ring expansion to this compound is not prominently documented, the general principle of ring expansion is a known synthetic strategy in heterocyclic chemistry. For example, base-promoted ring expansion of 3-aminoquinoline-2,4-diones can furnish 1,4-benzodiazepine-2,5-diones, a related seven-membered ring system.

Table 3: Examples of Ring Interconversions and Rearrangements

| Starting Material | Reagent(s)/Conditions | Product(s) | Transformation Type |

|---|---|---|---|

| 2,3,5,6-Tetrahydro-5H-benzo[f]imidazo[2,1-b]triazepin-5-one | DDQ | 1-(4,5-Dihydro-1H-imidazol-2-yl)-2-aryl-benzimidazoles | Oxidative Ring Contraction |

| 3-Aminoquinoline-2,4-diones | Base (e.g., TMG, NaOEt) | 1,4-Benzodiazepine-2,5-diones | Base-Promoted Ring Expansion |

Decomposition Mechanisms under Specific Conditions (e.g., Hydroxyl-Radical Induced)

The decomposition of this compound, particularly under environmental conditions such as exposure to hydroxyl radicals, is an area of interest for understanding its persistence and fate. While specific studies on the hydroxyl radical-induced degradation of this compound are limited, the reactivity of analogous compounds, such as phenylurea herbicides, can provide insights into potential decomposition pathways.

Hydroxyl radicals are highly reactive species that can initiate degradation through several mechanisms. One likely pathway is the abstraction of a hydrogen atom from the N-H or C-H bonds of the triazepane ring, leading to the formation of a radical intermediate. This radical can then undergo further reactions, such as oxidation in the presence of oxygen, ultimately leading to ring cleavage and the formation of smaller, more oxidized products.

Another potential mechanism is the addition of a hydroxyl radical to the carbonyl groups or the aromatic ring of substituted analogues. In the case of phenyl-substituted triazepanediones, hydroxyl radical addition to the aromatic ring would form a hydroxycyclohexadienyl radical, which can then undergo further reactions leading to ring opening or the formation of hydroxylated derivatives. For the unsubstituted this compound, radical attack is more likely to occur at the heterocyclic ring itself. The presence of urea-like moieties suggests that hydrolysis, potentially accelerated by radical-induced changes in the molecule's electronic structure, could also contribute to its decomposition.

Table 4: Potential Decomposition Pathways of this compound Induced by Hydroxyl Radicals (Inferred from Analogous Compounds)

| Proposed Mechanism | Initial Step | Potential Intermediate(s) | Potential Final Product(s) |

|---|---|---|---|

| Hydrogen Abstraction | •OH abstracts H from N-H or C-H bond | Triazepane-dione radical | Ring-opened products, smaller organic acids and amines, CO2, H2O |

| Hydroxyl Radical Addition | •OH adds to a C=O bond | Carbonyl adduct radical | Ring cleavage products, smaller oxidized fragments |

| Hydrolysis | Water attacks carbonyl carbons | Ring-opened intermediates | Ethylenediamine, Carbonic acid derivatives, Ammonia (B1221849) |

Emerging Research Applications and Advanced Chemical Design Utilizing 1,3,5 Triazepane 2,4 Dione Scaffolds

Supramolecular Chemistry and Hydrogen Bonding Architectures

The inherent structure of 1,3,5-triazepane-2,4-dione, featuring both hydrogen bond donors (N-H groups) and acceptors (C=O groups), provides a strong foundation for its use in supramolecular chemistry. The urea (B33335) and amide functionalities are well-known motifs for forming robust and directional hydrogen bonds. These interactions can guide the self-assembly of molecules into predictable, higher-order structures such as tapes, sheets, or three-dimensional networks.

While specific studies detailing the crystal engineering and supramolecular assemblies exclusively for this compound are not extensively documented in the current literature, the principles of hydrogen bonding suggest significant potential. The spatial orientation of the N-H and C=O groups within the semi-flexible seven-membered ring could be exploited to design novel materials and complexes held together by non-covalent interactions. The formation of intramolecular hydrogen bonds could also play a role in dictating the preferred conformation of the ring, which in turn would influence its intermolecular binding modes.

Development of Functional Materials and Devices (e.g., self-healing materials, stimuli-responsive devices)

A thorough review of scientific literature does not indicate that the this compound scaffold has been specifically utilized in the development of functional materials such as self-healing polymers or stimuli-responsive devices. Research in these areas often relies on dynamic covalent bonds or specific functional groups that can undergo reversible reactions, and the application of this particular triazepane-dione ring in such systems has not been reported.

Catalysis and Ligand Development for Asymmetric Synthesis

Currently, there is no specific research available in the scientific literature describing the application of this compound derivatives as catalysts or as ligands for asymmetric synthesis. The development of chiral ligands is a cornerstone of asymmetric catalysis, but this specific scaffold has not yet been explored for this purpose.

Methodologies for Radiochemical Labeling of Cyclic Urea Derivatives

The cyclic urea moiety within the this compound structure makes it a candidate for advanced radiolabeling techniques, which are crucial for drug development and diagnostic imaging. Late-stage labeling, the introduction of a radioisotope in the final steps of a synthesis, is a highly effective strategy for creating radiolabeled pharmaceuticals. nih.gov

Recent advancements have produced robust, "click-chemistry-inspired" procedures for the radiolabeling of cyclic ureas using isotopically labeled carbon dioxide ([¹¹C]CO₂, [¹³C]CO₂, or [¹⁴C]CO₂). nih.govpolimi.itnih.gov One prominent method is the sequential Staudinger/aza-Wittig (SAW) reaction. nih.govresearchgate.net In this one-pot procedure, a precursor molecule containing an ortho-azidoaniline group reacts with isotopically labeled CO₂ in the presence of a phosphine. This generates an intermediate isocyanate, which rapidly undergoes intramolecular cyclization to form the labeled cyclic urea. nih.gov

This strategy offers several advantages:

Broad Scope: It is effective for a wide range of substrates and tolerant of various functional groups. nih.govresearchgate.net

High Efficiency: The method provides high radiochemical yields with short reaction times, often within 5 minutes at room temperature. nih.govacs.org

Versatility: It is suitable for all carbon isotopes (¹¹C, ¹³C, and ¹⁴C), allowing for applications ranging from PET imaging with short-lived ¹¹C (half-life 20.4 min) to metabolic studies with long-lived ¹⁴C (half-life 5730 years). nih.gov

Operational Simplicity: The protocol is straightforward and reproducible across different radiochemistry centers. polimi.itresearchgate.net

This SAW approach has been successfully used to label various pharmaceuticals and even an unprotected peptide, demonstrating its high functional group tolerance. nih.govacs.org The ability to efficiently incorporate carbon isotopes into the cyclic urea core makes this a powerful tool for studying the pharmacokinetics and pharmacodynamics of drug candidates based on the this compound scaffold.

Table 1: Isotopic Carbon Labeling of Cyclic Ureas using Staudinger/Aza-Wittig Reaction

| Isotope | Precursor Building Block | Key Reaction | Reaction Time | Key Advantages | Citations |

| ¹¹C, ¹³C, ¹⁴C | [¹¹C/¹³C/¹⁴C]CO₂ | Staudinger/aza-Wittig (SAW) | ~5 min | High radiochemical yield, broad substrate scope, operational simplicity. | nih.gov, polimi.it, researchgate.net |

Structural Template Design in Chemical Research

The 1,3,5-triazepane-dione scaffold serves as a valuable structural template for designing conformationally constrained molecules, particularly in the field of peptidomimetics. By incorporating the core structural elements of amino acids into a cyclic system, these scaffolds can mimic peptide turns and secondary structures while offering improved metabolic stability and oral bioavailability.

Research on the closely related 1,3,5-triazepane-2,6-dione system highlights its use as a novel, conformationally restricted dipeptide mimetic. nih.gov The seven-membered ring of this scaffold adopts a characteristic folded conformation, which was studied in detail using NMR spectroscopy and X-ray diffraction. nih.gov This constrained geometry makes it an attractive template for designing molecules that can interact with biological targets in a specific and predictable manner.

The synthesis of these scaffolds can be adapted for combinatorial chemistry, allowing for the creation of diverse molecular libraries. Solid-phase synthesis methods have been developed for 1,7-disubstituted-1,3,5-triazepane-2,4-diones starting from resin-bound amino acids. nih.govacs.org This approach enables the systematic variation of substituents on the ring, providing a powerful tool for structure-activity relationship (SAR) studies. A small library of these compounds has already shown potential as inhibitors of the malaria liver stage, demonstrating the scaffold's utility in interfering with biological pathways. nih.gov The ability to generate molecular and structural diversity through both the initial synthesis and post-cyclization modifications makes the this compound skeleton a promising template for future chemical and drug discovery research. nih.gov

Q & A

Q. What are the standard synthetic routes for 1,3,5-Triazepane-2,4-dione derivatives, and what are their limitations?

Methodological Answer: Common synthetic methods include:

- Condensation reactions of thioureas with aldehydes or ketones under acidic conditions.

- Multi-component reactions involving phosphonates, nitriles, aldehydes, and isocyanates.

- Catalytic approaches using Brønsted or Lewis acids (e.g., FeCl₃·6H₂O) to enhance cyclization efficiency.

Limitations:

- High toxicity of solvents (e.g., dichloromethane).

- Low yields (<30%) in catalyst-free conditions.

- Tedious purification steps due to byproducts. Reference:

Table 1: Comparison of Synthetic Methods

| Method | Catalyst | Yield (%) | Key Limitations |

|---|---|---|---|

| Thiourea + Aliphatic Acid | FeCl₃·6H₂O | 65-85 | Requires anhydrous conditions |

| Multi-component Reaction | None | 20-40 | Long reaction time (>24h) |

| Trifluoromethanesulfonamide | Acidic medium | 30-50 | Toxic reagents |

Q. What analytical techniques are critical for confirming the structure of this compound derivatives?

Methodological Answer:

- X-ray Crystallography : Definitive proof of molecular geometry and substituent positioning .

- NMR Spectroscopy : Key for identifying proton environments (e.g., NH groups at δ 9-11 ppm) and substituent effects .

- Mass Spectrometry : Validates molecular weight and fragmentation patterns.

- Purity Assessment : HPLC or GC-MS to address impurities (e.g., 76% purity reported in some cases) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yields of this compound derivatives?

Methodological Answer:

- Catalyst Screening : FeCl₃·6H₂O increases yields to >80% by facilitating cyclization .

- Solvent Selection : Replace chlorinated solvents with ethanol/water mixtures to reduce toxicity.

- Temperature Control : Heating at 80°C enhances reaction kinetics without decomposition.

- Stoichiometry : Use 2:1 molar ratio of thiourea to carboxylic acid for optimal ring closure .

Table 2: Catalyst Performance

| Catalyst | Yield (%) | Reaction Time (h) |

|---|---|---|

| FeCl₃·6H₂O | 85 | 6 |

| AlCl₃ | 45 | 12 |

| PTSA | 60 | 8 |

Q. How do structural modifications (e.g., trifluoro, propynyl groups) influence the bioactivity of this compound derivatives?

Methodological Answer:

- Trifluoro Groups : Enhance metabolic stability and binding affinity to hydrophobic enzyme pockets (e.g., pesticidal activity in methazole analogs) .

- Propynyl Groups : Introduce rigidity, improving selectivity in antitumor studies (e.g., uracil-like biofunctionality) .

- Aryl Substituents : Modulate electronic effects, altering redox properties and interaction with biological targets .

Experimental Design Tip: Perform dose-response assays in both in vitro (e.g., enzyme inhibition) and in vivo models to correlate substituent effects with activity.

Q. What strategies are recommended for resolving contradictions in biological activity data across studies?

Methodological Answer:

- Reproducibility Checks : Standardize assay conditions (e.g., pH, temperature) and compound purity (≥95%).

- Cross-Validation : Use orthogonal assays (e.g., fluorescence-based vs. colorimetric) to confirm activity .

- Computational Modeling : Perform molecular docking to identify binding inconsistencies caused by structural variations .

- Meta-Analysis : Compare data across studies, noting differences in substituents or test organisms (e.g., plant vs. mammalian models) .

Data Contradiction Analysis Framework

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.